
3-Ethynyl-3-phenylmorpholine,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-3-phenylmorpholine, trifluoroacetic acid is a chemical compound with the molecular formula C12H13NOC2HF3O2 It is known for its unique structure, which includes an ethynyl group, a phenyl group, and a morpholine ring
Méthodes De Préparation
The synthesis of 3-Ethynyl-3-phenylmorpholine, trifluoroacetic acid typically involves the reaction of 3-phenylmorpholine with an ethynylating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The resulting product is then treated with trifluoroacetic acid to obtain the final compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Ethynyl-3-phenylmorpholine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions, where the ethynyl or phenyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Applications De Recherche Scientifique
3-Ethynyl-3-phenylmorpholine, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-3-phenylmorpholine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl group contributes to the compound’s hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. The morpholine ring provides structural stability and influences the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
3-Ethynyl-3-phenylmorpholine, trifluoroacetic acid can be compared with other similar compounds, such as:
3-Ethynyl-3-methylmorpholine, trifluoroacetic acid: This compound has a methyl group instead of a phenyl group, which affects its chemical properties and reactivity.
3-Ethynyl-3-phenylmorpholine, hydrochloric acid: This compound has hydrochloric acid instead of trifluoroacetic acid, leading to differences in solubility and stability.
3-Phenylmorpholine, trifluoroacetic acid:
The unique combination of the ethynyl, phenyl, and morpholine groups in 3-Ethynyl-3-phenylmorpholine, trifluoroacetic acid makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H14F3NO3 |
|---|---|
Poids moléculaire |
301.26 g/mol |
Nom IUPAC |
3-ethynyl-3-phenylmorpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H13NO.C2HF3O2/c1-2-12(10-14-9-8-13-12)11-6-4-3-5-7-11;3-2(4,5)1(6)7/h1,3-7,13H,8-10H2;(H,6,7) |
Clé InChI |
QAMNYQFYGBMZLG-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(COCCN1)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)
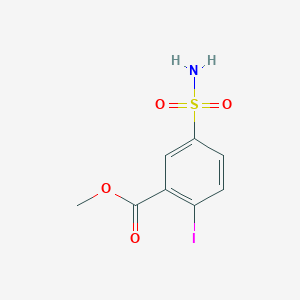
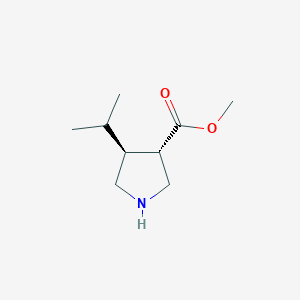
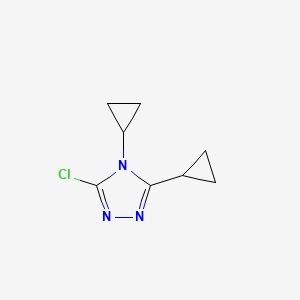
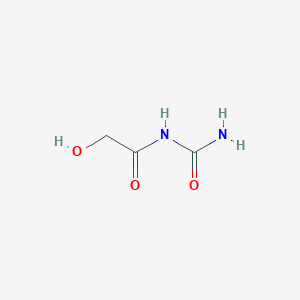
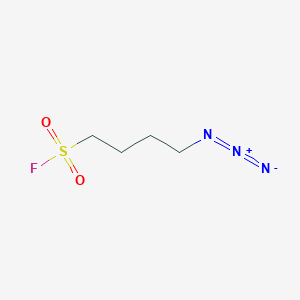


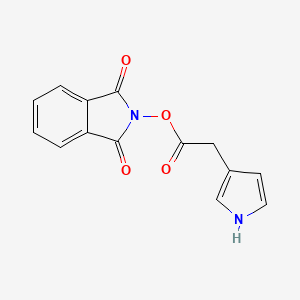
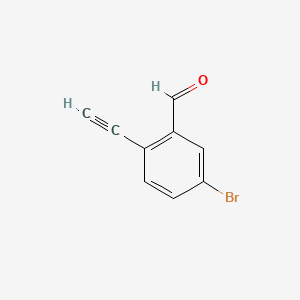
![{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13516219.png)
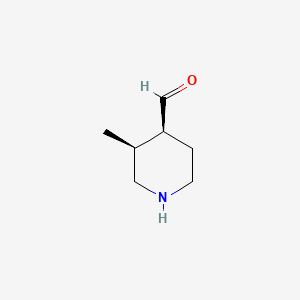
![Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13516235.png)

